molecular formula C5H9Br2N3 B8063359 (5-azaniumylpyridin-3-yl)azanium;dibromide

(5-azaniumylpyridin-3-yl)azanium;dibromide

Cat. No.: B8063359
M. Wt: 270.95 g/mol
InChI Key: SUSXQWNMMPOGGE-UHFFFAOYSA-N
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Description

The compound identified as “(5-azaniumylpyridin-3-yl)azanium;dibromide” is a chemical substance with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance in various fields.

Preparation Methods

The synthetic routes and reaction conditions for (5-azaniumylpyridin-3-yl)azanium;dibromide involve specific procedures to ensure the purity and effectiveness of the compound. Industrial production methods may vary, but they generally include controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

(5-azaniumylpyridin-3-yl)azanium;dibromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are carefully selected to achieve the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5-azaniumylpyridin-3-yl)azanium;dibromide has a wide range of scientific research applications. It is used in chemistry for various synthesis processes, in biology for studying molecular interactions, in medicine for developing new treatments, and in industry for manufacturing specific products. Its versatility makes it a valuable compound in multiple research areas.

Mechanism of Action

The mechanism by which (5-azaniumylpyridin-3-yl)azanium;dibromide exerts its effects involves specific molecular targets and pathways. Understanding these mechanisms is crucial for developing new applications and improving existing ones. The compound interacts with various molecular structures to produce its effects.

Properties

IUPAC Name

(5-azaniumylpyridin-3-yl)azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2BrH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXQWNMMPOGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[NH3+])[NH3+].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1[NH3+])[NH3+].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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